molecular formula C11H19NSi B080145 (Methylbenzylamino)trimethylsilane CAS No. 14884-70-9

(Methylbenzylamino)trimethylsilane

Cat. No.: B080145
CAS No.: 14884-70-9
M. Wt: 193.36 g/mol
InChI Key: RLBKKXDJGJYLBC-UHFFFAOYSA-N
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Description

(Methylbenzylamino)trimethylsilane is an organosilicon compound featuring a trimethylsilyl group [(CH₃)₃Si–] bonded to a methylbenzylamino moiety (–NH–CH(CH₃)C₆H₅). The methylbenzylamino group is known for its role in chiral ligand synthesis (e.g., in asymmetric catalysis) , while the trimethylsilyl group contributes to solubility in organic solvents and thermal stability . This combination likely positions this compound as a candidate for specialized organic reactions or coordination chemistry, though further experimental validation is required.

Properties

CAS No.

14884-70-9

Molecular Formula

C11H19NSi

Molecular Weight

193.36 g/mol

IUPAC Name

N-methyl-1-phenyl-N-trimethylsilylmethanamine

InChI

InChI=1S/C11H19NSi/c1-12(13(2,3)4)10-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3

InChI Key

RLBKKXDJGJYLBC-UHFFFAOYSA-N

SMILES

CN(CC1=CC=CC=C1)[Si](C)(C)C

Canonical SMILES

CN(CC1=CC=CC=C1)[Si](C)(C)C

Other CAS No.

14884-70-9

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between (Methylbenzylamino)trimethylsilane and analogous organosilicon compounds, based on structural and functional group variations:

Compound Molecular Formula Key Substituents Reactivity Applications Safety Considerations
This compound C₁₁H₁₉NSi (inferred) –NH–CH(CH₃)C₆H₅, (CH₃)₃Si– Moderate nucleophilicity; potential for ligand coordination Hypothesized use in catalysis or synthesis Likely flammable; possible irritant (analogous to amines)
(Diisopropylamino)trimethylsilane C₉H₂₃NSi –N(CH(CH₃)₂)₂, (CH₃)₃Si– Low reactivity due to steric hindrance Stabilizing agent; precursor in synthesis Pungent odor; low flash point
Trimethylchlorosilane C₃H₉ClSi –Cl, (CH₃)₃Si– High reactivity (silylation agent) Surface modification; protecting groups Corrosive; releases HCl on hydrolysis
(Iodo)-trimethylsilane C₃H₉ISi –I, (CH₃)₃Si– Electrophilic substitution reactions Cross-coupling reactions; iodination Light-sensitive; toxic fumes
Benzyltriethoxysilane C₁₃H₂₂O₃Si –C₆H₅CH₂–, (C₂H₅O)₃Si– Hydrolytic stability (ethoxy groups) Adhesion promoter; polymer modification Low toxicity; handle with ventilation

Reactivity and Functional Group Influence

  • Amino vs. Halogen Substituents: The methylbenzylamino group in this compound likely reduces electrophilicity compared to halogenated analogs like Trimethylchlorosilane . However, the amine’s lone pair may enable coordination to metal centers, similar to α-methylbenzylamine-derived ligands in catalytic systems .
  • Steric Effects : The bulky benzyl group may hinder reactions requiring accessibility to the silicon center, contrasting with the smaller –Cl or –I substituents in Trimethylchlorosilane or (Iodo)-trimethylsilane .
  • Hydrolytic Stability : Unlike ethoxy-substituted silanes (e.g., Benzyltriethoxysilane), trimethylsilyl derivatives are generally more resistant to hydrolysis unless catalyzed by acids or bases .

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